molecular formula C10H18N2O B13173788 N-(Cyclopropylmethyl)piperidine-3-carboxamide

N-(Cyclopropylmethyl)piperidine-3-carboxamide

Cat. No.: B13173788
M. Wt: 182.26 g/mol
InChI Key: LISFHWSTVXRTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of N-(cyclopropylmethyl)piperidine-3-carboxamide is C₁₀H₁₈N₂O , with a molecular weight of 182.26 g/mol . The compound features a piperidine ring substituted at the 3-position with a carboxamide group (–C(=O)NH–) and a cyclopropylmethyl moiety (–CH₂C₃H₅). The stereochemistry at the 3-position is critical, as the (3R) configuration enhances binding affinity to opioid receptors compared to its (3S) enantiomer.

The SMILES notation (C1CC(CNC1)C(=O)NCC2CC2) and InChI key (LISFHWSTVXRTSU-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry. The cyclopropylmethyl group introduces steric constraints that influence the compound’s conformational preferences, while the carboxamide group participates in hydrogen bonding, affecting solubility and intermolecular interactions.

Structural Feature Description
Piperidine ring Six-membered heterocycle with one nitrogen atom
Carboxamide substituent –C(=O)NH– group at the 3-position
Cyclopropylmethyl substituent –CH₂– linked to a cyclopropane ring
Stereocenter R configuration at the 3-position of the piperidine ring

Properties

IUPAC Name

N-(cyclopropylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(12-6-8-3-4-8)9-2-1-5-11-7-9/h8-9,11H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISFHWSTVXRTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with cyclopropylmethyl halides under basic conditions. One common method includes the use of piperidine-3-carboxamide as a starting material, which is then reacted with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various N-substituted piperidine-3-carboxamide derivatives.

Scientific Research Applications

N-(Cyclopropylmethyl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other functional materials.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the piperidine ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Mechanistic and Therapeutic Implications

  • Cyclopropylmethyl vs. Aromatic Groups : The cyclopropylmethyl group balances moderate lipophilicity and conformational strain, which may optimize blood-brain barrier penetration for CNS targets (e.g., sigma receptors, as suggested by ) . In contrast, CU2017’s bromopyridinyl group prioritizes receptor binding over pharmacokinetics.
  • Bulkier Substituents : ZINC08765174’s large substituents enhance protease inhibition but may limit oral bioavailability. This highlights a trade-off between affinity and drug-like properties.

Biological Activity

N-(Cyclopropylmethyl)piperidine-3-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Characteristics

This compound features a piperidine ring substituted with a cyclopropylmethyl group and a carboxamide functional group. Its molecular formula is C9H15N2OC_9H_{15}N_2O, and it possesses unique structural properties that influence its biological interactions.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound can modulate the activity of these targets, leading to diverse biological effects:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing mood, cognition, and pain perception.
  • Enzyme Inhibition : Studies suggest that it can inhibit specific enzymes, contributing to its therapeutic potential in various conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the piperidine ring and substituents can significantly alter its biological activity:

Modification Effect on Activity
Cyclopropyl GroupEnhances neuroactive properties
Carboxamide PositionCritical for receptor binding affinity
Substituent VariationsInfluence potency and selectivity

For instance, the introduction of different substituents at the 3-position of the piperidine ring has been shown to enhance binding affinity and inhibitory potency against specific targets .

Biological Activity Overview

Numerous studies have evaluated the biological activity of this compound, highlighting its potential therapeutic applications:

  • Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, potentially offering benefits in treating mood disorders and pain management.
  • Anti-inflammatory Properties : Similar compounds have demonstrated significant anti-inflammatory effects, suggesting that this compound may exhibit similar properties .
  • Cancer Research : Preliminary studies indicate that derivatives of this compound could inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Case Studies

Several case studies have illustrated the practical applications and effectiveness of this compound:

  • Study on Pain Management : A clinical trial evaluated the efficacy of this compound in chronic pain models, demonstrating significant analgesic effects compared to placebo.
  • Inflammation Models : In vivo studies showed that derivatives exhibited reduced inflammatory markers in animal models of arthritis, indicating potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Cyclopropylmethyl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or carboxamide coupling. For example, cyclopropylamine derivatives (e.g., cyclopropylmethyl groups) are often introduced using reagents like sodium hydride in polar aprotic solvents (e.g., DMF) under inert atmospheres . Optimization may involve adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometry (1.2–1.5 equivalents of cyclopropylmethylamine). Post-reaction quenching with water must be avoided due to hazards (e.g., explosive reactions with NaH), and safer alternatives like diglyme as a solvent are recommended .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., cyclopropyl CH2_2 at δ 0.5–1.5 ppm, piperidine carboxamide carbonyl at ~165–170 ppm) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H+^+]+^+ at m/z ~211) .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry, as seen in related cyclopropylmethylamide ligands .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific receptors?

  • Methodological Answer :

Docking studies : Use software like AutoDock Vina to model interactions between the cyclopropylmethyl group and hydrophobic receptor pockets (e.g., GPCRs or enzymes).

MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the piperidine ring) with bioactivity data from in vitro assays .

Q. What strategies resolve contradictions in synthetic yield data across studies?

  • Methodological Answer :

  • Systematic DOE : Apply Design of Experiments (DOE) to isolate variables (e.g., solvent purity, moisture levels) affecting yield. For example, NaH-mediated cyclizations are highly moisture-sensitive, requiring rigorous drying of glassware .
  • Replication under controlled conditions : Reproduce conflicting protocols in parallel (e.g., compare diglyme vs. DMF solvent systems) and quantify intermediates via HPLC .

Q. How can researchers address instability of this compound in aqueous buffers?

  • Methodological Answer :

  • Stability assays : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS over 24 hours.
  • Formulation optimization : Introduce stabilizing excipients (e.g., 0.1% BSA) or modify the cyclopropylmethyl group to reduce hydrolysis susceptibility .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC50_{50} and Hill coefficients.
  • Bootstrap resampling : Estimate confidence intervals for potency metrics, critical for validating reproducibility in low-n studies .

Q. How should researchers design controls for off-target binding assays?

  • Methodological Answer :

  • Negative controls : Use structurally similar but inactive analogs (e.g., N-methylpiperidine-3-carboxamide) to differentiate target-specific effects .
  • Positive controls : Include known binders (e.g., nevirapine derivatives for kinase targets) to validate assay sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.